N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide
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Overview
Description
N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to an isoquinoline sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with (3S)-pyrrolidin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques, such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification methods. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted isoquinoline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its antibacterial properties, especially against fluoroquinolone-resistant bacteria.
Mechanism of Action
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an essential bacterial enzyme, by binding to an allosteric site on the GyrA subunit . This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and cell death. Additionally, the compound has been found to inhibit protein kinases, which play crucial roles in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Isoquinolinesulfonamide, N-(3S)-3-piperidinyl-: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Isoquinoline sulfonamides: A broader class of compounds with varying substituents on the isoquinoline ring.
Uniqueness
N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide stands out due to its specific combination of a pyrrolidine ring and an isoquinoline sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit DNA gyrase and protein kinases highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c17-19(18,16-11-4-6-15-9-11)13-3-1-2-10-8-14-7-5-12(10)13/h1-3,5,7-8,11,15-16H,4,6,9H2/t11-/m0/s1 |
InChI Key |
DPOHKNPOBZVTBK-NSHDSACASA-N |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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